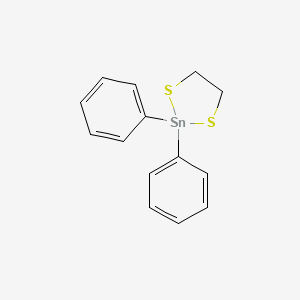
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- is an organotin compound with the molecular formula C14H14S2Sn. This compound is characterized by a five-membered ring containing tin and sulfur atoms, with two phenyl groups attached to the tin atom.
准备方法
The synthesis of 1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- typically involves the reaction of diphenyltin dichloride with sodium sulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
Ph2SnCl2+Na2S2→Ph2Sn(S2)+2NaCl
化学反应分析
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- involves its interaction with molecular targets through coordination with sulfur and tin atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
相似化合物的比较
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- can be compared with other similar compounds, such as:
1,3-Diphenyl-2-propanone: This compound has a similar phenyl group structure but lacks the tin and sulfur atoms, resulting in different chemical properties and applications.
Diphenylcyclopropenone: Another compound with phenyl groups, but with a cyclopropenone ring instead of a dithiastannacyclopentane ring, leading to distinct reactivity and uses.
属性
CAS 编号 |
4312-01-0 |
|---|---|
分子式 |
C14H14S2Sn |
分子量 |
365.1 g/mol |
IUPAC 名称 |
2,2-diphenyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/2C6H5.C2H6S2.Sn/c2*1-2-4-6-5-3-1;3-1-2-4;/h2*1-5H;3-4H,1-2H2;/q;;;+2/p-2 |
InChI 键 |
AXWGQSYWVPHYRD-UHFFFAOYSA-L |
规范 SMILES |
C1CS[Sn](S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


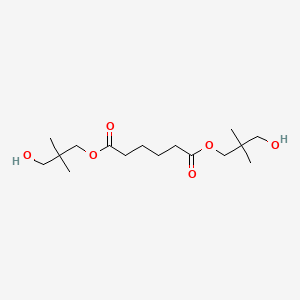
amino}benzene](/img/structure/B14147156.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
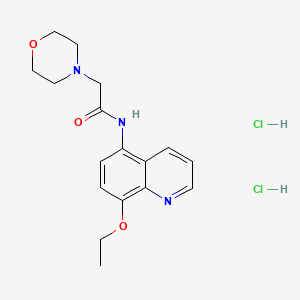
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)

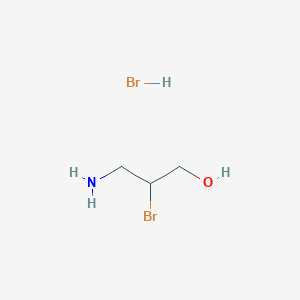

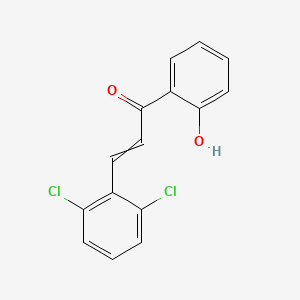
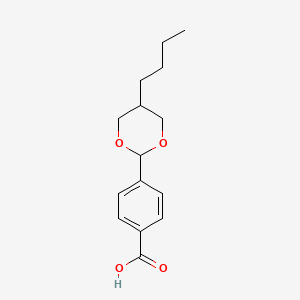
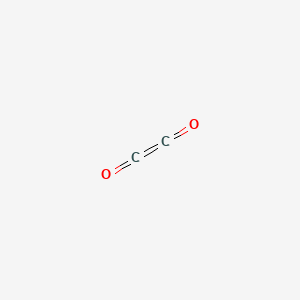


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
